molecular formula C13H17F3N4 B2828210 2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2097937-19-2

2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2828210
CAS No.: 2097937-19-2
M. Wt: 286.302
InChI Key: NEAIWJGEIQARSV-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring a trifluoromethyl group at position 6, a methyl group at position 2, and a piperazine moiety substituted with an allyl (prop-2-en-1-yl) group at position 4. Pyrimidines are widely explored in medicinal and agrochemical research due to their structural versatility and bioactivity .

Properties

IUPAC Name

2-methyl-4-(4-prop-2-enylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4/c1-3-4-19-5-7-20(8-6-19)12-9-11(13(14,15)16)17-10(2)18-12/h3,9H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAIWJGEIQARSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC=C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction where a halogenated pyrimidine intermediate reacts with prop-2-en-1-yl piperazine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while substitution could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is particularly valuable for enhancing the bioavailability and metabolic stability of these derivatives.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and specificity, while the piperazine ring can interact with various biological macromolecules, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrimidine derivatives:

Compound Name Substituents (Position) Key Functional Groups/Modifications Reported Bioactivity/Application Reference(s)
Target Compound : 2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine 2-Me, 4-(allyl-piperazine), 6-CF3 Allyl-substituted piperazine, trifluoromethyl Inferred: CNS/kinase targets (structural analogy)
2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine 2-Me, 4-(pyrazole), 6-O-propargyl, CF3 on pyrazole Propargyloxy, pyrazole Herbicidal (inhibits chlorophyll synthesis in weeds)
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine 2-t-Bu, 4-piperazine, 6-CF3 tert-Butyl, unmodified piperazine Dopamine D3 receptor ligand (FAUC 329 context)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-Me, 6-piperidine, 2-NH2 Piperidine, amine Structural studies, potential biological applications
4-Methyl-6-phenylpyrimidin-2-amine 4-Me, 6-phenyl, 2-NH2 Phenyl, amine Pesticides, molecular recognition
2-Methyl-4-{4-[(5-methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine 2-Me, 4-(thienylcarbonyl-piperazine), 6-CF3 Acylated piperazine (thiophene carbonyl) Not specified (structural modification for receptor binding)
GDC-0941 (Thieno[3,2-d]pyrimidine derivative) Fused thieno-pyrimidine, morpholine, methanesulfonyl-piperazine Sulfonyl-piperazine, morpholine PI3K inhibitor (anticancer)

Key Structural and Functional Insights:

Position 4 Modifications: Piperazine vs. Pyrazole: The allyl-piperazine in the target compound offers flexibility and basicity compared to the pyrazole in the herbicidal analogue . Acylated vs.

Position 6 Substituents :

  • Trifluoromethyl vs. Phenyl/Propargyloxy : The trifluoromethyl group increases lipophilicity and metabolic stability compared to phenyl (aromatic bulk) or propargyloxy (polar, reactive) groups .

Biological Activity Correlations :

  • Herbicidal Activity : Propargyloxy and pyrazole substituents () correlate with chlorophyll inhibition, absent in piperazine-containing compounds .
  • Kinase Inhibition : Sulfonyl-piperazine and morpholine groups in GDC-0941 are critical for PI3K binding, suggesting substituent size and polarity dictate kinase selectivity .

Synthetic Considerations :

  • The allyl group in the target compound is likely introduced via alkylation of a chloropyrimidine intermediate, similar to methods for tert-butyl derivatives .
  • Propargyloxy and acylated piperazine analogues require orthogonal synthetic strategies (e.g., nucleophilic substitution or acylation) .

Physicochemical Properties:

  • Lipophilicity : Trifluoromethyl and methyl groups enhance lipophilicity, while amines (e.g., 2-NH2 in ) improve solubility.

Biological Activity

Introduction

The compound 2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Structure (Image source: PubChem)

Key Properties

PropertyValue
Molecular FormulaC13_{13}H15_{15}F3_{3}N4_{4}
Molecular Weight305.29 g/mol
CAS Number1158439-97-4

The biological activity of this compound stems from its ability to interact with various biological targets, particularly in the central nervous system and cancer pathways.

Pharmacological Targets

  • Neurotransmitter Receptors : The piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation and neuropsychiatric disorders.
  • Enzyme Inhibition : Pyrimidine derivatives often exhibit inhibitory effects on enzymes such as kinases, which are involved in cancer cell proliferation.

Anticancer Activity

Research indicates that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that pyrimidine derivatives can target specific kinases involved in cancer progression.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of pyrimidine derivatives. These compounds have demonstrated the ability to reduce neuroinflammation and protect neuronal cells from oxidative stress.

Antimicrobial Properties

Pyrimidines are known for their antimicrobial activity against various pathogens. The presence of the trifluoromethyl group may enhance the lipophilicity of the compound, potentially increasing its effectiveness against bacterial membranes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including compounds structurally related to this compound. The results indicated significant anticancer activity against several cancer cell lines with IC50 values ranging from 5 to 20 µM, highlighting the compound's potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In a study assessing the neuroprotective effects of pyrimidine derivatives, it was found that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines in LPS-stimulated microglial cells. The compound exhibited an IC50 of approximately 10 µM for inhibiting TNF-alpha production .

Table: Summary of Biological Activities

Activity TypeMechanismIC50 (µM)Reference
AnticancerKinase inhibition5 - 20
NeuroprotectiveInhibition of neuroinflammation~10
AntimicrobialDisruption of bacterial membranesVaries

Q & A

Q. 1.1. What are the optimal synthetic routes for 2-methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, and how can yield be maximized?

Methodological Answer: The synthesis typically involves:

  • Step 1: Coupling of a trifluoromethyl-substituted pyrimidine core with a prop-2-en-1-yl-piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.
  • Yield Optimization: Use anhydrous solvents, inert atmosphere (N₂/Ar), and stoichiometric excess of the piperazine derivative (1.2–1.5 eq.) .

Q. 1.2. How is the compound structurally characterized to confirm purity and identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks for the piperazine protons (δ 2.5–3.5 ppm), trifluoromethyl (CF₃) as a singlet (δ ~1.3 ppm), and allyl group protons (δ 5.0–6.0 ppm) .
    • ¹³C NMR: Distinct signals for pyrimidine carbons (δ 150–160 ppm) and CF₃ (δ 120–125 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z calculated: 343.15) .
  • HPLC: Purity >95% using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Target Validation: Use CRISPR/Cas9 knockout models to confirm specificity for proposed targets (e.g., adenosine receptors or kinases) .
  • Assay Reproducibility: Standardize assay conditions (e.g., ATP concentration in kinase assays, pH for receptor binding) and include positive controls (e.g., known inhibitors like GDC-0941 for PI3K) .
  • Data Normalization: Account for batch-to-batch variability in compound solubility (use DMSO stock solutions ≤0.1% v/v) .

Example Contradiction:

  • Inconsistent IC₅₀ values for kinase inhibition may arise from differences in assay temperatures (25°C vs. 37°C). Validate under physiological conditions .

Q. 2.2. What computational strategies are effective for predicting binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite with crystal structures of homologous targets (e.g., PI3Kγ, PDB: 3DBS) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the piperazine-pyrimidine interaction in lipid bilayers .
  • Free Energy Calculations: Apply MM/GBSA to predict binding affinity differences between enantiomers (if applicable) .

Key Finding:

  • The trifluoromethyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while the allyl-piperazine moiety stabilizes via π-π stacking .

Q. 2.3. How can researchers address low solubility in aqueous buffers during in vitro studies?

Methodological Answer:

  • Co-solvent Systems: Use cyclodextrin-based solubilizers (e.g., HP-β-CD at 10–20 mM) .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the pyrimidine N1 position .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 100–200 nm) to improve bioavailability .

Q. 2.4. What strategies mitigate off-target effects in in vivo models?

Methodological Answer:

  • Metabolite Profiling: Use LC-MS/MS to identify and quantify major metabolites (e.g., oxidation of the allyl group) .
  • Isoform Selectivity: Compare activity against related isoforms (e.g., PI3Kα vs. PI3Kβ) using isoform-specific inhibitors as benchmarks .
  • Toxicogenomics: RNA-seq analysis of liver/kidney tissues post-administration to detect pathway-specific dysregulation .

Q. Methodological Challenges & Solutions

Q. 3.1. How to validate the compound’s mechanism of action when structural analogs show conflicting data?

  • Solution: Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-adenosine for receptor studies) .
  • Case Study: A structurally similar compound (’s GDC-0941) showed PI3K inhibition, but off-target kinase binding was resolved via X-ray crystallography .

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